molecular formula C23H20F2N4O4S B2592270 N-(2,6-difluorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021216-04-5

N-(2,6-difluorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B2592270
CAS RN: 1021216-04-5
M. Wt: 486.49
InChI Key: MRBWZKPMKZOMRD-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C23H20F2N4O4S and its molecular weight is 486.49. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Supramolecular Assembly

N-(2,6-difluorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide and related compounds have been studied for their ability to form novel crystals with a series of N-containing heterocycles through strong hydrogen bonds and weak intermolecular interactions. These interactions, especially the C–H⋯O and C–H⋯F hydrogen bonds, play a significant role in assembling molecules into larger architectures, converting two-dimensional networks into three-dimensional supramolecular structures (Wang et al., 2014).

Synthesis for PET Imaging Agents

This compound, as part of its derivative family, has been synthesized for potential use as a PET imaging agent, particularly targeting B-Raf(V600E) in cancers. The synthesis process involved multiple steps to create a compound with high specificity and radiochemical yield, indicating its potential in biomedical imaging applications (Wang et al., 2013).

Heterocyclic Synthesis

The compound has been involved in the synthesis of various heterocyclic compounds, demonstrating its versatility as a precursor in chemical reactions. This includes the generation of novel pyrazolopyrimidines and other heterocyclic compounds with potential biological activity, highlighting its importance in medicinal chemistry and drug development (El-Essawy & Rady, 2011).

Amplifiers of Phleomycin

Studies have shown that derivatives of N-(2,6-difluorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can act as amplifiers of phleomycin against Escherichia coli, indicating their potential in enhancing antibiotic efficacy (Brown & Cowden, 1982).

Anticancer and Anti-Inflammatory Activities

The compound's derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, suggesting their potential in treating cancer and inflammation. Structure-activity relationship (SAR) studies have helped in identifying promising compounds within this chemical class for further investigation (Rahmouni et al., 2016).

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N4O4S/c1-13-21-15(23(30)26-11-16-17(24)4-2-5-18(16)25)10-19(20-6-3-8-33-20)27-22(21)29(28-13)14-7-9-34(31,32)12-14/h2-6,8,10,14H,7,9,11-12H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBWZKPMKZOMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NCC4=C(C=CC=C4F)F)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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